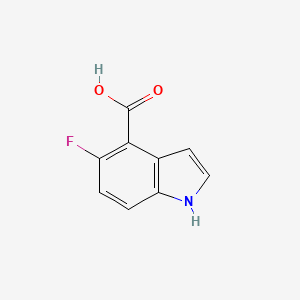

5-fluoro-1H-indole-4-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEMHSZWSHYBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-1H-indole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for obtaining 5-fluoro-1H-indole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The strategic incorporation of a fluorine atom and a carboxylic acid moiety onto the indole scaffold imparts unique physicochemical and pharmacological properties, making this molecule a valuable precursor for the development of novel therapeutic agents.[1] This document explores plausible and efficient synthetic pathways, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale for methodological choices. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Fluorinated Indole Carboxylic Acids

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and pharmaceuticals.[2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Concurrently, the carboxylic acid group serves as a versatile handle for further chemical modifications and can play a crucial role in the pharmacodynamics of a drug candidate. The specific regioisomer, 5-fluoro-1H-indole-4-carboxylic acid, presents a unique substitution pattern that is of growing interest in the design of targeted therapies.

This guide will focus on two primary retrosynthetic approaches for the synthesis of this target molecule, leveraging both classical and modern synthetic methodologies. The proposed routes are designed to be efficient, scalable, and adaptable to a range of laboratory settings.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, 1 , suggests two primary strategies:

-

Strategy A: Late-Stage C4-Functionalization of a Pre-formed 5-Fluoroindole Core. This approach commences with the commercially available or readily synthesized 5-fluoroindole (2 ). The key challenge lies in the regioselective introduction of a carboxyl group or its precursor at the C4 position.

-

Strategy B: Construction of the Indole Ring with Pre-installed Functionalities. This classical approach involves the cyclization of a suitably substituted benzene derivative to form the indole scaffold with the fluorine and carboxyl functionalities already in place.

Caption: Retrosynthetic analysis of 5-fluoro-1H-indole-4-carboxylic acid.

This guide will primarily focus on Strategy A due to the commercial availability of 5-fluoroindole and the elegance of modern C-H functionalization techniques.

Proposed Synthetic Pathway: Late-Stage C4-Carboxylation

This pathway involves a three-step sequence starting from 5-fluoroindole: N-protection, regioselective C4-functionalization, and subsequent conversion to the carboxylic acid.

Step 1: N-Protection of 5-Fluoroindole

The acidic N-H proton of the indole can interfere with many organometallic reactions. Therefore, protection of the indole nitrogen is a crucial first step. A variety of protecting groups can be employed, with the choice depending on the specific conditions of the subsequent steps. For the purpose of this guide, we will utilize the benzenesulfonyl (Bs) group, which is known to be robust and can be readily removed under mild conditions.

Experimental Protocol:

-

To a solution of 5-fluoroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-benzenesulfonyl-5-fluoroindole.

Step 2: Regioselective C4-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds.[3][4][5][6][7] The regioselectivity of this reaction on the indole nucleus is typically at the C3 position. However, with a protecting group on the nitrogen and substitution at C5, the electronic and steric environment is altered, potentially favoring C4-formylation.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF, 10 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of N-benzenesulfonyl-5-fluoroindole (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Basify the aqueous solution with aqueous sodium hydroxide to a pH of 8-9.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield N-benzenesulfonyl-4-formyl-5-fluoroindole.

Step 3: Oxidation of the Formyl Group and Deprotection

The final steps involve the oxidation of the aldehyde to a carboxylic acid, followed by the removal of the N-benzenesulfonyl protecting group. A Pinnick oxidation is a mild and efficient method for this transformation. The deprotection can be achieved under basic conditions.

Experimental Protocol:

-

Dissolve the N-benzenesulfonyl-4-formyl-5-fluoroindole (1.0 eq) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

After completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-benzenesulfonyl-5-fluoro-1H-indole-4-carboxylic acid.

-

For deprotection, dissolve the crude product in a mixture of methanol and water.

-

Add potassium carbonate (5.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture, remove the methanol under reduced pressure, and dilute with water.

-

Acidify the aqueous solution with 1 M HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-fluoro-1H-indole-4-carboxylic acid.

Alternative Synthetic Pathway: Transition Metal-Catalyzed C-H Functionalization

Modern synthetic chemistry offers more direct and atom-economical routes to functionalized molecules. Rhodium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles at the C4 position.[8][9] This approach can potentially streamline the synthesis by avoiding the multi-step formylation-oxidation sequence.

Caption: Rhodium-catalyzed C4-carboxylation workflow.

Conceptual Protocol:

-

N-Protection: Protect 5-fluoroindole with a suitable directing group, such as a picolinamide or a similar coordinating moiety.

-

C-H Activation and Carboxylation: Subject the N-protected 5-fluoroindole to a rhodium(III) catalyst, such as [RhCp*Cl₂]₂, in the presence of a silver salt oxidant and a carboxylating agent (e.g., carbon dioxide gas or a solid CO₂ surrogate).

-

Deprotection: Remove the directing group under appropriate conditions to yield the final product.

The development of this specific transformation would require experimental optimization of reaction parameters such as the catalyst, directing group, solvent, temperature, and carboxylating agent.

Data Summary and Characterization

The successful synthesis of 5-fluoro-1H-indole-4-carboxylic acid should be confirmed by a suite of analytical techniques.

| Analysis | Expected Data |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

| ¹H NMR | Characteristic aromatic and N-H proton signals. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Signals corresponding to the nine carbon atoms, with the carbon bearing the fluorine atom exhibiting a large C-F coupling constant. |

| ¹⁹F NMR | A singlet or multiplet in the typical range for an aryl fluoride. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| Infrared (IR) | Characteristic absorptions for N-H, C=O (carboxylic acid), and C-F bonds. |

Conclusion

This technical guide has outlined robust and plausible synthetic strategies for the preparation of 5-fluoro-1H-indole-4-carboxylic acid. The proposed late-stage functionalization of 5-fluoroindole via a Vilsmeier-Haack reaction followed by oxidation represents a practical and accessible approach. Furthermore, the exploration of modern transition metal-catalyzed C-H activation methods highlights a more direct and potentially more efficient, albeit less established, alternative. The choice of synthetic route will ultimately depend on the specific resources and expertise available to the research team. The methodologies and protocols detailed herein provide a solid foundation for the successful synthesis of this valuable fluorinated indole derivative for applications in drug discovery and development.

References

-

Yamada, F. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku Zasshi, 120(4), 363-373. [Link]

-

YAMADA, F. (2000). Development of Synthetic Methods for 4-Substituted Indoles and Their Applications for the Syntheses of Natural Products. YAKUGAKU ZASSHI, 120(4), 363–373. [Link]

-

Shaikh, A., & Gacche, R. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 15(5), 626-644. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. (n.d.). Wiley Online Library. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Cao, T., Hu, W., Hao, L., Guo, L., Wu, L., Xu, L., Gao, Z., Li, J., Tian, F., & Wu, X. (2023). Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles. Organic Letters, 25(47), 8496–8501. [Link]

-

SpectraBase. (n.d.). 4-FLUOROINDOLE-2-CARBOXYLIC_ACID. Retrieved from [Link]

-

Chemical Communications. (2018). Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. Retrieved from [Link]

-

Lundgren, R. J. (2015). Synthesis of 5-Fluoroindole-5-13C. DiVA portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Penieres-Carrillo, G., et al. (2021). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Chemistry & Chemical Engineering, 2(1), 1-5. [Link]

-

AbacipharmTech. (n.d.). 5-Fluoro-1H-indole-4-carboxylic acid. Retrieved from [Link]

-

Chen, Z., et al. (2017). Rhodium-catalyzed C2 and C4 C-H activation/annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes: a facile access to substituted and fused carbazoles. Chemical Communications, 53(47), 6343-6346. [Link]

-

Chem-Impex. (n.d.). 5-Fluoroindole. Retrieved from [Link]

-

Zhang, L., et al. (2014). Rhodium‐Catalyzed Decarbonylative Direct C2‐Arylation of Indoles with Aryl Carboxylic Acids. ChemCatChem, 6(11), 3069-3074. [Link]

-

Yu, H., et al. (2021). Rhodium(I)‐Catalyzed C2‐Selective Decarbonylative C−H Alkylation of Indoles with Alkyl Carboxylic Acids and Anhydrides. Asian Journal of Organic Chemistry, 10(4), 879-885. [Link]

-

AbacipharmTech. (n.d.). 5-Fluoro-1H-indole-4-carboxylic acid. Retrieved from [Link]

-

Nandy, A. (2018, February 7). How 4-fluoroindole and 5- fluoroindole differ energetically? ResearchGate. Retrieved from [Link]

-

Zhang, Z., et al. (2020). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. Catalysts, 10(12), 1449. [Link]

-

dos Santos, A. A. S., et al. (2022). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 27(23), 8209. [Link]

-

Wu, F., et al. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. International Journal of Molecular Sciences, 24(15), 12108. [Link]

-

Bai, J., et al. (2022). In-situ oxidation of 5-hydroxymethylfurfural to 5-formylfuran-2-carboxylic acid catalyzed by iron, manganese, copper and salicylic amantadine Schiff base ligands. Oil Crop Science, 7(2), 65-72. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Rhodium-catalyzed C2 and C4 C-H activation/annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes: a facile access to substituted and fused carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of the Indole-4-Carboxylic Acid Scaffold

An In-Depth Technical Guide to the Preparation of Substituted Indole-4-Carboxylic Acids

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. Within this privileged scaffold, the indole-4-carboxylic acid motif presents a unique synthetic challenge and a significant opportunity for drug design. The strategic placement of the carboxylic acid at the C4 position provides a critical handle for modulating solubility, directing intermolecular interactions with biological targets, and serving as a key intermediate for further functionalization. This guide, intended for researchers and professionals in drug development, moves beyond a simple recitation of named reactions to provide a field-proven perspective on the synthesis of these valuable compounds. We will explore the causality behind strategic decisions, from the selection of a core synthetic route to the nuances of protecting group manipulation and final deprotection steps.

Principal Synthetic Strategies for the Indole-4-Carboxylic Acid Core

The construction of the indole-4-carboxylic acid core can be approached through several established synthetic paradigms. The optimal choice is dictated by the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions. We will focus on the most robust and versatile methods, highlighting their mechanistic underpinnings and practical applications.

The Larock Indole Synthesis: A Palladium-Catalyzed Approach

First reported by Richard C. Larock in 1991, this powerful heteroannulation reaction has become a mainstay for the synthesis of polysubstituted indoles due to its versatility and functional group tolerance.[1] The reaction constructs the indole ring from an ortho-haloaniline and a disubstituted alkyne using a palladium catalyst.[1][2]

Causality and Mechanistic Insight: The Larock synthesis operates via a Pd(0)/Pd(II) catalytic cycle. The choice of an ortho-iodo or ortho-bromoaniline is critical, as the carbon-halogen bond strength dictates the ease of the initial oxidative addition step to the Pd(0) catalyst. For the synthesis of indole-4-carboxylic acids, the logical starting material is a 2-halo-3-aminobenzoic acid derivative. The reaction proceeds through oxidative addition, alkyne coordination and migratory insertion, intramolecular N-cyclization, and finally, reductive elimination to regenerate the catalyst and yield the indole product.[3]

Caption: Catalytic cycle of the Larock Indole Synthesis.

Advantages:

-

High Convergence: Two key fragments are coupled in a single operation.

-

Broad Scope: Tolerates a wide variety of functional groups on both the aniline and alkyne partners.[2]

-

Regiocontrol: With unsymmetrical alkynes, regioselectivity can often be controlled by steric and electronic factors, although mixtures can result.[2][4]

Limitations:

-

Starting Material Access: Synthesis of the required 2-halo-3-aminobenzoic acid precursors can be non-trivial.

-

Catalyst Cost: Palladium catalysts can be expensive, although catalyst loading can often be minimized.

-

Symmetrical Alkynes: The use of symmetrical alkynes is most straightforward to avoid issues of regioselectivity.

The Fischer Indole Synthesis: A Classic Acid-Catalyzed Cyclization

Discovered by Emil Fischer in 1883, this is arguably the most famous method for indole synthesis.[5] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[5][6]

Causality and Mechanistic Insight: To generate an indole-4-carboxylic acid, one must start with a (3-carboxyphenyl)hydrazine derivative. The key step is an irreversible[7][7]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[8] This rearrangement forms a new C-C bond and breaks the N-N bond. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[5][8] The choice of acid catalyst (Brønsted or Lewis) is crucial and can significantly impact the yield.[8]

Caption: Key transformations in the Fischer Indole Synthesis.

Advantages:

-

Readily Available Starting Materials: Many substituted phenylhydrazines and carbonyl compounds are commercially available or easily prepared.

-

Robustness: The reaction is often high-yielding and has been practiced for over a century.

Limitations:

-

Harsh Conditions: Often requires strong acids and high temperatures, limiting its use with sensitive functional groups.

-

Regioselectivity Issues: Using unsymmetrical ketones can lead to mixtures of regioisomeric indoles.[6]

-

Substrate Limitations: The arylhydrazine cannot bear a substituent at the ortho position that would block the cyclization.

The Reissert Indole Synthesis: A Reductive Cyclization Pathway

The Reissert synthesis provides a route to indoles (historically, indole-2-carboxylic acids) starting from an ortho-nitrotoluene and diethyl oxalate.[9] This method is particularly relevant as it inherently generates a carboxylic acid functionality on the pyrrole ring, which can then be manipulated.

Causality and Mechanistic Insight: The synthesis begins with a base-catalyzed condensation of an ortho-nitrotoluene derivative with diethyl oxalate to form an o-nitrophenylpyruvate ester.[10] To produce a 4-carboxyindole, the starting material would be 2-methyl-3-nitrobenzoic acid. The crucial step is the reductive cyclization of the pyruvate intermediate, typically using zinc in acetic acid or other reducing agents like sodium dithionite.[9][11] This reduces the nitro group to an amine, which spontaneously cyclizes onto the adjacent ketone to form the indole ring.[10][11]

Advantages:

-

Accessible Starting Materials: Substituted o-nitrotoluenes are often available.

-

Direct Introduction of C2-Carboxylate: The method directly furnishes an indole-2-carboxylic acid, a useful synthetic handle.

Limitations:

-

Harsh Reductive Conditions: The reduction step can be incompatible with certain functional groups.

-

Limited to C2-Carboxylic Acids: The classical Reissert synthesis is not a direct route to indole-4-carboxylic acids but can be used to build a substituted indole core that is later carboxylated at C4, or if the starting material (e.g., 2-methyl-3-nitrobenzoic acid) is used, it yields an indole-4,2-dicarboxylic acid derivative which would require selective decarboxylation.

Critical Operations and Strategic Considerations

Beyond the primary ring-forming reaction, several key operations are fundamental to the successful synthesis of indole-4-carboxylic acids.

N-H Protecting Group Strategy

The indole N-H proton is acidic (pKa ≈ 17) and the nitrogen is nucleophilic, which can interfere with many synthetic transformations (e.g., metallation, cross-coupling).[12] Protection of the indole nitrogen is therefore a critical strategic decision. The choice of protecting group must be orthogonal to the planned reaction conditions and the final deprotection step.

Table 1: Comparison of Common Indole N-Protecting Groups

| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability & Notes |

| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, base (e.g., NaH) | TFA, HCl (strong acid); Heat | EWG; reduces ring electron density; labile to strong acid.[13] |

| Ts (Tosyl) | TsCl, base (e.g., NaH, K₂CO₃) | Strong base (e.g., NaOH, KOH); Reductive (e.g., Mg/MeOH) | EWG; very stable to acid and mild base; directs lithiation to C2. |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, base (e.g., NaH) | Fluoride source (TBAF); Strong acid (TFA, HCl) | Stable to a wide range of conditions; cleaved by fluoride.[12] |

| PhSO₂ (Phenylsulfonyl) | PhSO₂Cl, base | Harsh conditions (e.g., strong base) | EWG*; very robust; directs metallation to C2.[7][13] |

*EWG: Electron-Withdrawing Group. The introduction of an EWG on the nitrogen deactivates the indole ring towards electrophilic substitution but facilitates metallation.[13]

Final Step: Ester Hydrolysis to the Carboxylic Acid

Most indole-forming reactions are optimized to produce more stable and soluble ester derivatives. The final step is invariably the hydrolysis of this ester to the target carboxylic acid. This transformation, while seemingly simple, must be approached with care to avoid side reactions.

Protocol 1: Basic Hydrolysis (Saponification)

This is the most common method for ester hydrolysis.[14] The reaction is irreversible because the final step is the deprotonation of the carboxylic acid to form a resonance-stabilized carboxylate, which is unreactive toward the alcohol by-product.[15]

-

Dissolution: Dissolve the indole-4-carboxylate ester (1.0 eq) in a suitable solvent mixture such as THF/Methanol/Water (e.g., 2:1:1 ratio).

-

Base Addition: Add an excess of an aqueous base, typically 1-4 M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-10 eq).

-

Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to 0 °C and carefully acidify with aqueous acid (e.g., 1 M HCl) to a pH of ~2-3. The carboxylic acid product will often precipitate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Causality: The choice of LiOH is often preferred due to the high solubility of lithium salts in organic solvents. The reaction is driven to completion by the formation of the stable carboxylate salt.[14][15] Caution is required, as prolonged exposure to strong base at high temperatures can lead to degradation of some indole derivatives.[16]

Protocol 2: Acidic Hydrolysis

Acid-catalyzed hydrolysis is a reversible process and requires a large excess of water to drive the equilibrium toward the products.[15][17] It is generally used when the substrate is sensitive to basic conditions.

-

Dissolution: Dissolve the indole-4-carboxylate ester in a mixture of a protic solvent (e.g., acetic acid, methanol) and concentrated aqueous acid (e.g., HCl, H₂SO₄).

-

Heating: Heat the mixture to reflux.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic extracts. Purify as needed.

Causality: This method is less common due to the equilibrium nature of the reaction and the potential for acid-catalyzed degradation or side reactions on the electron-rich indole nucleus.[15]

Conclusion and Future Outlook

The synthesis of substituted indole-4-carboxylic acids is a mature field that continues to evolve. While classical methods like the Fischer synthesis remain relevant, modern palladium-catalyzed reactions such as the Larock synthesis offer unparalleled scope and efficiency for constructing highly decorated analogs. The key to success lies not only in selecting the appropriate ring-forming strategy but also in the judicious application of protecting groups and the careful execution of terminal hydrolysis steps. As the demand for novel, complex indole-based therapeutics grows, future efforts will likely focus on the development of C-H activation methodologies to directly carboxylate the C4 position of pre-formed indoles, further streamlining access to this vital chemical scaffold.

References

-

Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]

-

ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

-

ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. [Link]

-

PubMed. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. [Link]

-

Wikipedia. (n.d.). Larock indole synthesis. [Link]

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

-

Organic-Chemistry.org. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. [Link]

-

Cambridge University Press. (n.d.). Reissert Indole Synthesis. [Link]

-

National Institutes of Health. (n.d.). Carbonylative synthesis and functionalization of indoles. [Link]

-

Royal Society of Chemistry. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence. [Link]

-

MDPI. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]

-

Grokipedia. (n.d.). Larock indole synthesis. [Link]

-

National Institutes of Health. (n.d.). Indole synthesis: a review and proposed classification. [Link]

-

chemeurope.com. (n.d.). Reissert indole synthesis. [Link]

-

Wikipedia. (n.d.). Madelung synthesis. [Link]

-

SciSpace. (n.d.). Bischler–Möhlau indole synthesis. [Link]

-

Cambridge University Press. (n.d.). Bischler-Mohlau Indole Synthesis. [Link]

-

SynArchive. (n.d.). Larock Indole Synthesis. [Link]

-

onlinelibrary.wiley.com. (n.d.). Bischler-Mohlau Indole Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

-

SlideShare. (n.d.). Synthesis and Chemistry of Indole. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. [Link]

-

Wikipedia. (n.d.). Hemetsberger indole synthesis. [Link]

-

ResearchGate. (n.d.). (PDF) Madelung Indole Synthesis. [Link]

-

The Organic Chemistry Tutor. (n.d.). Ester to Acid - Common Conditions. [Link]

-

Royal Society of Chemistry. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. [Link]

-

Química Organica.org. (n.d.). Madelung synthesis of indole. [Link]

-

The Arkives. (n.d.). Larock Reaction in the Synthesis of Heterocyclic Compounds. [Link]

-

ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]

-

ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis. [Link]

-

ResearchGate. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [Link]

-

Semantic Scholar. (n.d.). Bischler–Möhlau indole synthesis. [Link]

-

SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. [Link]

-

Named Reactions. (n.d.). Hemetsberger Indole Synthesis. [Link]

-

ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]

-

National Institutes of Health. (n.d.). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. [Link]

-

ResearchGate. (n.d.). (PDF) Fischer Indole Synthesis. [Link]

-

National Institutes of Health. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Royal Society of Chemistry. (n.d.). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. [Link]

-

SynArchive. (n.d.). Madelung Indole Synthesis. [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Synthesis of N-tert-Prenylindoles. [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. [Link]

-

ACS Publications. (n.d.). Palladium-catalyzed reactions in the synthesis of 3- and 4-substituted indoles. 2. Total synthesis of the N-acetyl methyl ester of (.+-.)-clavicipitic acids. [Link]

-

ACS Publications. (n.d.). Palladium-catalyzed reactions in the synthesis of 3- and 4-substituted indoles. 4. [Link]

Sources

- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. DSpace [diposit.ub.edu]

- 4. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Reissert_indole_synthesis [chemeurope.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.org [mdpi.org]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. researchgate.net [researchgate.net]

- 17. Ester to Acid - Common Conditions [commonorganicchemistry.com]

An In-Depth Technical Guide to 5-Fluoro-1H-indole-4-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

5-Fluoro-1H-indole-4-carboxylic acid is a halogenated derivative of the indole carboxylic acid scaffold, a cornerstone in medicinal chemistry. The indole ring system is a prevalent feature in numerous natural products and pharmacologically active compounds, recognized for its ability to interact with a wide range of biological targets.[1] The strategic incorporation of a fluorine atom at the C-5 position and a carboxylic acid at the C-4 position imparts unique physicochemical properties that are highly advantageous in drug design and development.

The fluorine substituent is critical; its high electronegativity and relatively small size can significantly enhance metabolic stability, binding affinity, and bioavailability of a parent molecule without introducing substantial steric bulk.[2] Concurrently, the carboxylic acid group at the C-4 position provides a key interaction point, capable of forming hydrogen bonds or ionic interactions within protein active sites, and serves as a versatile synthetic handle for further molecular elaboration.[3] This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and potential applications of 5-fluoro-1H-indole-4-carboxylic acid for researchers and professionals in drug discovery.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a molecule is paramount for its effective application in research and synthesis.

Physicochemical Data

The key identifying and physical properties of 5-fluoro-1H-indole-4-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 908600-70-4 | |

| Molecular Formula | C₉H₆FNO₂ | |

| Molecular Weight | 179.15 g/mol | |

| Appearance | White to off-white powder | Inferred from related compounds |

| Storage | 2-8°C, Sealed in dry, Keep in dark place | |

| SMILES | O=C(O)c1c2c(c(F)cc1)ncc2 | Inferred from structure |

| InChIKey | Not readily available |

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment. While a dedicated public spectrum for this specific isomer is not available, the expected spectral characteristics can be reliably predicted based on extensive data from closely related analogues like 5-fluoroindole and its 2- and 3-carboxylic acid isomers.[4][5][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The N-H proton will likely appear as a broad singlet at a high chemical shift (>10 ppm). The protons at C-2, C-3, C-6, and C-7 will exhibit complex splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon bearing the fluorine (C-5) will appear as a doublet with a large coupling constant (¹JCF ≈ 235 Hz). Other carbons in proximity to the fluorine (C-4, C-6) will also exhibit smaller C-F couplings. The carbonyl carbon of the carboxylic acid will be observed at the downfield end of the spectrum (~170 ppm).[5]

-

¹⁹F NMR: A single resonance is expected, with its chemical shift being indicative of the electronic environment around the fluorine atom on the aromatic ring. For 5-fluoroindole, this signal appears around -125 ppm.[7]

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 180.04, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), an N-H stretch (~3400 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-F stretching vibrations (~1250 cm⁻¹).

Part 2: Synthesis and Reactivity

The synthesis of substituted indoles is a well-established field of organic chemistry, with several named reactions providing access to the core scaffold.

Synthetic Strategies

While a specific, published synthesis for 5-fluoro-1H-indole-4-carboxylic acid is not readily found, its preparation can be envisioned through established indole synthesis methodologies followed by or preceded by functionalization. A plausible retrosynthetic approach would involve the Fischer indole synthesis.[8]

A potential forward synthesis could start from a commercially available fluorinated aniline derivative.

Caption: Logic flow from molecular features to drug discovery applications.

Potential Therapeutic Targets

While specific biological data for the 4-carboxylic acid isomer is limited, related 5-fluoroindole derivatives have shown significant activity. For instance, 5-fluoro-2-oxindole derivatives are potent α-glucosidase inhibitors, relevant for diabetes treatment. [9]Furthermore, various indole carboxamides have been evaluated for anticancer and antimicrobial activities. [3]It is highly probable that derivatives of 5-fluoro-1H-indole-4-carboxylic acid could be explored as inhibitors of kinases, proteases, or other enzymes implicated in cancer and inflammatory diseases.

Part 4: Experimental Protocol: Amide Synthesis

The conversion of the carboxylic acid to an amide is a fundamental step in leveraging this scaffold for drug discovery.

Objective: To synthesize N-benzyl-5-fluoro-1H-indole-4-carboxamide.

Materials:

-

5-fluoro-1H-indole-4-carboxylic acid (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Benzylamine (1.1 eq)

-

Anhydrous DMF

-

Ethyl acetate

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolution: Dissolve 5-fluoro-1H-indole-4-carboxylic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Activation: Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 20 minutes. The formation of the activated ester can be monitored by TLC.

-

Amine Addition: Add benzylamine to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring for the consumption of the starting material by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-fluoro-1H-indole-4-carboxamide.

-

Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Part 5: Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. The hazard profile for 5-fluoro-1H-indole-4-carboxylic acid can be inferred from safety data for closely related compounds.

-

Hazard Statements: Based on analogues, the compound may be associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.

References

-

Mayes, B. A., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development. Available at: [Link]

-

ResearchGate. (2025). An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. Available at: [Link]

-

Diva Portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

-

Chembk. (n.d.). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Available at: [Link]

-

RJPN. (2022). Indole: A Promising Scaffold For Biological Activity. International Journal of Current Science. Available at: [Link]

- Google Patents. (n.d.). WO2006013048A1 - Indole, indazole or indoline derivatives.

-

NIH. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC. Available at: [Link]

- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.

-

Justia Patents. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Available at: [Link]

-

Eureka. (2020). 3-(5-Fluoroindolyl)-4-arylmaleimide Compounds and their Use in Tumor Treatment. Available at: [Link]

-

ResearchGate. (n.d.). ¹⁹F NMR results for the coupled reaction leading to the formation of... Available at: [Link]

-

ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

- Google Patents. (n.d.). EP0354419B1 - Method for the production of fluorinated carboxylic acid fluorides.

-

ResearchGate. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Available at: [Link]

-

Reddit. (2021). 5-fluoroindole reactivity. r/OrganicChemistry. Available at: [Link]

-

ResearchGate. (2018). How 4-fluoroindole and 5- fluoroindole differ energetically?. Available at: [Link]

-

NIH. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid. PMC. Available at: [Link]

-

NIH. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Fluoroindole-2-carboxylic acid(399-76-8) 13C NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 5-Fluoro-1H-indole-4-carboxylic Acid: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 5-fluoro-1H-indole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom and a carboxylic acid group to the indole scaffold can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. Accurate and thorough spectroscopic characterization is therefore paramount for unequivocal structure confirmation, purity assessment, and to provide a foundational dataset for further research and development.

This document is structured to provide not just the data, but also the underlying scientific principles and practical considerations for acquiring and interpreting the spectra. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a holistic view of the molecule's spectroscopic signature.

Molecular Structure and Numbering

Before delving into the spectroscopic data, it is crucial to establish the molecular structure and the standard numbering convention for the indole ring system, which will be used for all spectral assignments.

Caption: Molecular structure and atom numbering of 5-fluoro-1H-indole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-fluoro-1H-indole-4-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~12.0 | br s | 1H | COOH | - |

| ~11.5 | br s | 1H | N1-H | - |

| ~7.6 | t | 1H | H2 | J ≈ 2.5 |

| ~7.4 | dd | 1H | H6 | J ≈ 9.0, 4.5 |

| ~7.2 | t | 1H | H3 | J ≈ 2.5 |

| ~7.0 | dd | 1H | H7 | J ≈ 9.0, 2.0 |

Interpretation and Rationale:

-

Carboxylic Acid and N-H Protons: The protons of the carboxylic acid and the indole N-H are expected to be the most downfield signals due to their acidic nature and hydrogen bonding with the DMSO solvent. They typically appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.

-

Aromatic Protons: The protons on the indole ring (H2, H3, H6, and H7) will resonate in the aromatic region (δ 7.0-8.0 ppm).

-

H2 and H3: These protons on the pyrrole ring are typically observed as triplets (or more complex multiplets due to long-range couplings) around δ 7.2-7.6 ppm.

-

H6 and H7: These protons on the benzene ring form an AX system. H6 is coupled to both H7 and the fluorine at C5, resulting in a doublet of doublets. H7 is coupled to H6, also appearing as a doublet of doublets. The ortho coupling (³JHH) between H6 and H7 is expected to be around 9.0 Hz. The coupling of H6 to the fluorine (³JHF) will be in the range of 4-5 Hz, while the meta coupling of H7 to fluorine (⁴JHF) will be smaller, around 2 Hz.

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-fluoro-1H-indole-4-carboxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the observation of the exchangeable COOH and NH protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-14 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 2 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a line broadening factor of 0.3 Hz and manually phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O |

| ~158 (d, ¹JCF ≈ 240 Hz) | C5 |

| ~135 | C7a |

| ~128 | C3a |

| ~125 | C2 |

| ~120 (d, ³JCF ≈ 10 Hz) | C4 |

| ~115 (d, ²JCF ≈ 25 Hz) | C6 |

| ~105 (d, ²JCF ≈ 20 Hz) | C7 |

| ~103 | C3 |

Interpretation and Rationale:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically appearing around δ 170 ppm.

-

C5 (Fluorine-bearing Carbon): The carbon directly attached to the fluorine atom (C5) will show a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240 Hz, appearing as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.

-

Other Aromatic Carbons: The other carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbons ortho and meta to the fluorine atom (C4, C6, and C7) will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively, appearing as doublets.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing: Apply a line broadening factor of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides information about the fluorine atom's environment.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ~ -120 to -130 | ddd | ³JFH6 ≈ 4.5, ⁴JFH7 ≈ 2.0, ⁵JFH2 ≈ 1.0 |

Interpretation and Rationale:

-

The chemical shift of the fluorine atom in fluoro-substituted aromatic rings is sensitive to the electronic effects of the other substituents. For a 5-fluoroindole system, a chemical shift in the range of -120 to -130 ppm (relative to CFCl₃) is expected.

-

The fluorine signal will be split by the neighboring protons. The largest coupling will be the three-bond coupling to H6 (³JFH6), followed by the four-bond coupling to H7 (⁴JFH7), and potentially a smaller five-bond coupling to H2. This would result in a doublet of doublet of doublets (ddd).

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: A spectrometer equipped with a fluorine probe is required.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of fluorine chemical shifts.

-

Proton decoupling can be used to simplify the spectrum to a singlet, which can be useful for initial identification.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio.

-

-

Processing: Reference the spectrum to an external standard such as CFCl₃ (δ 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds.

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| ~3400 | Medium | N-H stretch |

| 1700-1680 | Strong | C=O stretch (carboxylic acid) |

| 1620-1450 | Medium-Strong | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~1200 | Strong | C-F stretch |

| 950-910 | Medium, Broad | O-H bend (out-of-plane) |

Interpretation and Rationale:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in the IR spectrum is the very broad absorption band from 3300 to 2500 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded dimer.[1][2]

-

N-H Stretch: The N-H stretching vibration of the indole ring is expected to appear as a medium intensity band around 3400 cm⁻¹.

-

C=O Stretch: The carbonyl (C=O) stretching of the carboxylic acid will be a strong, sharp absorption in the region of 1700-1680 cm⁻¹. Conjugation with the aromatic ring may lower this frequency slightly.[1][2]

-

Aromatic C=C and C-F Stretches: The aromatic C=C stretching vibrations will appear as a series of bands in the 1620-1450 cm⁻¹ region. The C-F stretch will likely be a strong band around 1200 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid 5-fluoro-1H-indole-4-carboxylic acid powder directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Proposed primary fragmentation pathway for 5-fluoro-1H-indole-4-carboxylic acid in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of 5-fluoro-1H-indole-4-carboxylic acid through NMR, IR, and MS provides a detailed and self-validating confirmation of its chemical structure. The predicted data, based on established principles and comparison with related compounds, offers a robust framework for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery to confidently identify and characterize this important molecule. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data.

References

Sources

An In-depth Technical Guide to the Solubility Profile of 5-fluoro-1H-indole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction

5-fluoro-1H-indole-4-carboxylic acid is a heterocyclic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. The carboxylic acid group, an ionizable handle, critically influences the compound's solubility, a paramount parameter in drug discovery. Poor solubility can severely impede absorption and bioavailability, leading to unpredictable pharmacokinetic profiles and potential development failure.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 5-fluoro-1H-indole-4-carboxylic acid, offering field-proven insights into its physicochemical nature, experimental determination of its solubility, and strategies for formulation.

Physicochemical Properties: The Foundation of Solubility

Understanding the fundamental physicochemical properties of a compound is the first step in predicting its solubility behavior. For 5-fluoro-1H-indole-4-carboxylic acid, these parameters dictate its interaction with various solvent systems.

While experimental data for this specific isomer is not widely published, we can deduce or predict key parameters based on its structural motifs and data from closely related analogues like 5-fluoro-1H-indole-3-carboxylic acid.[3][4]

Table 1: Key Physicochemical Properties of 5-fluoro-1H-indole-4-carboxylic acid

| Property | Value | Rationale & Significance |

| Molecular Formula | C₉H₆FNO₂ | Confirmed by isomeric data.[3][5] Defines the elemental composition. |

| Molecular Weight | 179.15 g/mol | Confirmed by isomeric data.[3][5] Impacts diffusion and dissolution rates. |

| Predicted pKa | ~3.5 - 4.5 | The carboxylic acid group is the primary acidic center. The electron-withdrawing fluorine atom on the benzene ring is expected to increase acidity (lower pKa) compared to unsubstituted indole-4-carboxylic acid. This value is critical for predicting aqueous solubility changes with pH. |

| Predicted XLogP3 | ~2.0 - 2.5 | This value indicates moderate lipophilicity. The indole ring is lipophilic, while the carboxylic acid is hydrophilic. The fluorine atom slightly increases lipophilicity. LogP is a key predictor of solubility in both aqueous and lipid environments. |

Aqueous Solubility Profile: The Critical Role of pH

As an ionizable molecule, the aqueous solubility of 5-fluoro-1H-indole-4-carboxylic acid is intrinsically linked to the pH of the medium. The carboxylic acid moiety can exist in either a neutral, protonated state (-COOH) or a charged, deprotonated carboxylate state (-COO⁻).

-

At low pH (pH < pKa): The compound will be predominantly in its neutral, protonated form. This form is less polar and is expected to exhibit low intrinsic aqueous solubility.

-

At high pH (pH > pKa): The compound will be predominantly in its ionized, deprotonated form. The resulting carboxylate anion is significantly more polar and capable of forming stronger interactions with water molecules, leading to a substantial increase in aqueous solubility.

This pH-dependent equilibrium is the cornerstone of its aqueous behavior and a key lever to manipulate during formulation.[6]

Caption: pH-dependent ionization of 5-fluoro-1H-indole-4-carboxylic acid.

Table 2: Predicted Aqueous Solubility as a Function of pH

| pH Condition | Dominant Species | Predicted Solubility | Justification |

| pH 2.0 (Acidic) | Neutral (R-COOH) | Low | Below the pKa, the poorly soluble, un-ionized form predominates. |

| pH 7.4 (Physiological) | Ionized (R-COO⁻) | High | Above the pKa, the highly soluble, ionized form predominates.[2] |

| pH 9.0 (Basic) | Ionized (R-COO⁻) | Very High | Further above the pKa, ensuring complete ionization and maximal aqueous solubility. |

Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both a polar carboxylic acid group and a moderately non-polar fluorinated indole ring system. This amphiphilic nature results in a varied solubility profile.

Table 3: Predicted Solubility in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of compounds, including those with polar functional groups.[1] |

| Methanol / Ethanol | Polar Protic | Moderate to High | The alcohol can hydrogen bond with the carboxylic acid group, facilitating dissolution. |

| Dichloromethane (DCM) | Moderately Polar | Low to Moderate | May partially dissolve the compound, but the polarity might not be optimal. |

| Ethyl Acetate | Moderately Polar | Low to Moderate | The ester functionality offers some polarity, but solubility may be limited. |

| Toluene | Non-polar | Very Low | The non-polar nature of the solvent is a poor match for the polar carboxylic acid. |

| Hexane | Non-polar | Insoluble | The hydrophobic solvent cannot effectively solvate the polar functional groups. |

Note: The presence of trace amounts of water can sometimes significantly increase the solubility of carboxylic acids in organic solvents.[7][8]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[9] This method ensures that the dissolved compound is in true equilibrium with the undissolved solid, providing the most accurate and relevant data for biopharmaceutical assessment.[1][10]

Methodology

-

Preparation of Buffers: Prepare a series of aqueous buffers at desired pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) using appropriate buffer systems (e.g., phosphate, acetate). Ensure the ionic strength is consistent across all buffers.

-

Compound Addition: Add an excess amount of solid 5-fluoro-1H-indole-4-carboxylic acid to a series of glass vials. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each prepared buffer to the corresponding vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[1] A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration using a low-binding filter (e.g., PVDF). This step is critical to avoid aspirating solid particles.

-

Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with an appropriate mobile phase to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Measurement: Measure the final pH of the saturated solution in each vial to confirm it has not shifted significantly during the experiment.[9]

-

Data Analysis: Construct a standard curve using known concentrations of the compound. Use this curve to calculate the solubility in the original supernatant, accounting for the dilution factor.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Formulation Strategies for Solubility Enhancement

Given its predicted low intrinsic solubility in acidic environments, formulation strategies may be necessary to ensure adequate bioavailability for oral administration. The ionizable carboxylic acid group provides several clear avenues for solubility enhancement.

-

Salt Formation: Creating a salt of the carboxylic acid (e.g., a sodium or potassium salt) can dramatically improve solubility and dissolution rate by promoting the ionized form. This is one of the most common and effective strategies.[11][12]

-

pH Adjustment: For liquid formulations, adjusting the pH of the vehicle to be at least 1-2 units above the pKa will maintain the compound in its soluble, ionized state.[6]

-

Co-solvents: The use of water-miscible organic solvents (co-solvents) like ethanol, propylene glycol, or PEG 400 in the formulation can increase the solubility of the neutral form of the drug.

-

Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be employed. These formulations consist of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs.[6][13]

-

Solid Dispersions: Creating an amorphous solid dispersion, where the drug is molecularly dispersed within a polymer matrix, can prevent crystallization and enhance the dissolution rate.[11][14]

Conclusion

The solubility profile of 5-fluoro-1H-indole-4-carboxylic acid is dominated by its acidic pKa, leading to pronounced pH-dependent aqueous solubility. Its intrinsic solubility in acidic conditions is predicted to be low, while solubility at neutral and basic pH is expected to be high due to the formation of the highly polar carboxylate anion. The compound exhibits moderate solubility in polar organic solvents and is largely insoluble in non-polar media. A thorough experimental determination of its thermodynamic solubility via the shake-flask method is essential for accurate biopharmaceutical classification. The presence of the carboxylic acid functional group offers robust and well-established formulation pathways, such as salt formation and pH modification, to overcome any potential solubility-related bioavailability challenges. A comprehensive understanding of this profile is a critical-path activity for the successful development of 5-fluoro-1H-indole-4-carboxylic acid as a potential therapeutic agent.

References

- Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.

- Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.

- Journal of Chemical & Engineering Data. Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Evotec. Thermodynamic Solubility Assay.

- Exploring Chemistry. Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications.

- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.

- PubChem. 5-fluoro-1H-indole-3-carboxylic acid.

- ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs.

- MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.

- PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.

- UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- OSTI.GOV. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation).

- PMC - NIH. 5-Fluoro-1H-indole-3-carboxylic acid.

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. innospk.com [innospk.com]

- 4. 5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 12. researchgate.net [researchgate.net]

- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]

A Comprehensive Technical Guide to the Biological Activity of Fluorinated Indole Carboxylic Acids

Introduction: The Strategic Convergence of Fluorine and the Indole Nucleus

In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique aromatic and heterocyclic nature allows for a multitude of interactions with biological targets, including hydrogen bonding and π-stacking, making it a cornerstone of drug design.[2] The versatility of the indole scaffold has led to its incorporation in drugs with a wide spectrum of therapeutic applications, from anticancer to antiviral and anti-inflammatory agents.[1][4][5]

Parallel to the prominence of the indole ring, the strategic incorporation of fluorine into drug candidates has emerged as a transformative tool in drug discovery.[6][7] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[8][9][10] The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its target protein.[6][7][9][11]

This guide delves into the synergistic combination of these two powerful elements: the fluorinated indole carboxylic acids. By strategically placing fluorine atoms on the indole carboxylic acid scaffold, researchers can unlock new biological activities and enhance existing ones, paving the way for the development of novel therapeutics with improved efficacy and safety profiles. We will explore the synthesis, diverse biological activities, and key experimental evaluation techniques for this promising class of compounds.

Part 1: The Rationale for Fluorination in Indole Carboxylic Acid Drug Design

The decision to incorporate fluorine into an indole carboxylic acid scaffold is a deliberate one, aimed at modulating specific molecular properties to achieve a desired biological outcome. This section elucidates the key physicochemical alterations bestowed by fluorine and their implications for drug action.

Modulation of Acidity and Target Engagement

Fluorine's potent electron-withdrawing nature can significantly alter the pKa of nearby functional groups.[8][9] In the context of indole carboxylic acids, fluorination of the indole ring can influence the acidity of the carboxylic acid moiety. This modulation can be critical for optimizing interactions with the target protein. For instance, a change in pKa can affect the ionization state of the carboxylic acid at physiological pH, which in turn can dictate its ability to form crucial salt bridges or hydrogen bonds within the active site of an enzyme or receptor.

Enhancing Metabolic Stability and Bioavailability

A major challenge in drug development is overcoming rapid metabolic degradation. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[6][12] By replacing a hydrogen atom at a metabolically vulnerable position on the indole ring with a fluorine atom, the metabolic stability of the compound can be significantly enhanced.[6][9] This "metabolic blocking" strategy often leads to a longer in vivo half-life and improved oral bioavailability, allowing for less frequent dosing and a more favorable pharmacokinetic profile.[6][12]

Tuning Lipophilicity for Optimal Permeability

The introduction of fluorine can have a complex and context-dependent effect on a molecule's lipophilicity, a critical parameter for membrane permeability and overall drug disposition.[8][10] While a single fluorine atom can increase lipophilicity, polyfluorination can sometimes decrease it. This allows for the fine-tuning of a compound's lipophilicity to achieve the optimal balance between aqueous solubility and the ability to cross biological membranes, such as the blood-brain barrier.[8]

Part 2: Synthetic Pathways to Fluorinated Indole Carboxylic Acids

The synthesis of fluorinated indole carboxylic acids can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

Direct Friedel-Crafts Fluoroacetylation: A straightforward approach involves the Friedel-Crafts acylation of an indole with a fluorinated acetic acid or its derivative.[13] Notably, this reaction can often be performed under catalyst- and additive-free conditions, using the fluorinated acetic acid itself as the reagent, with water as the only byproduct.[14][15] This method is particularly useful for introducing fluorinated acyl groups at the C3 position of the indole ring.

Decarboxylative Fluoroacylation: More recent advancements have led to the development of metal-free, direct decarboxylative fluoroacylation methods.[16][17][18] These reactions utilize readily available indole carboxylic acids and couple them with fluorinated acids, offering high efficiency and selectivity.[19][20] This approach is advantageous as it aligns with the principles of green chemistry by avoiding the use of metal catalysts.[16]

The general workflow for the synthesis and purification of a target fluorinated indole carboxylic acid is depicted in the following diagram:

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 5-fluoro-1H-indole-4-carboxylic acid: Starting Materials and Strategic Considerations

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract